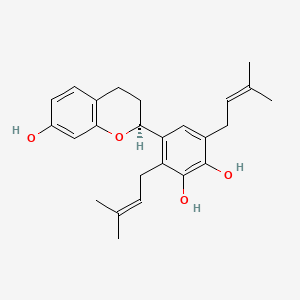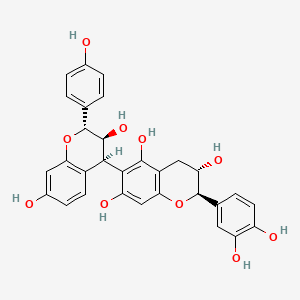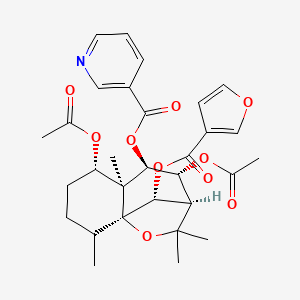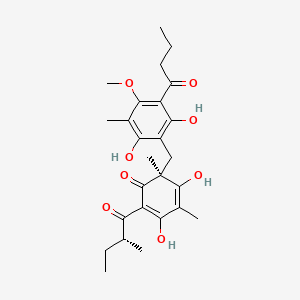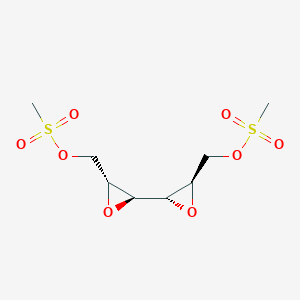
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol is a chemical compound derived from iditol, a sugar alcohol. This compound is characterized by the presence of mesyl (methanesulfonyl) groups at the 1 and 6 positions, and an anhydro structure at the 2, 3, 4, and 5 positions. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol can be synthesized from isommanide (1,4:3,6-dianhydro-d-mannitol) as a starting material . . The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol undergoes various chemical reactions, including:
Substitution Reactions: The mesyl groups can be substituted with other nucleophiles, such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for introducing mesyl groups.
Pyridine: Acts as a base in the mesylation reaction.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the nucleophiles and reducing agents used .
Scientific Research Applications
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol has several applications in scientific research:
Antimicrobial Activity: Derivatives of this compound have been studied for their antimicrobial properties against various pathogens.
Cytotoxic and Mutagenic Studies: The compound has been evaluated for its cytotoxic and mutagenic effects, making it useful in cancer research.
Polymer Synthesis: It is used in the synthesis of polymers from renewable resources, contributing to the development of biodegradable materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1,43,6-Dianhydro-d-mannitol: A precursor in the synthesis of 1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol.
Isosorbide: Another dianhydrohexitol used in polymer synthesis.
Isomannide: Similar to isosorbide, used in various chemical reactions.
Uniqueness
This compound is unique due to its specific mesylation at the 1 and 6 positions, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
56247-01-9 |
|---|---|
Molecular Formula |
C8H14O8S2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
[(2R,3R)-3-[(2R,3R)-3-(methylsulfonyloxymethyl)oxiran-2-yl]oxiran-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C8H14O8S2/c1-17(9,10)13-3-5-7(15-5)8-6(16-8)4-14-18(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |
InChI Key |
MFJOKRDJJGVHTE-NGJRWZKOSA-N |
SMILES |
CS(=O)(=O)OCC1C(O1)C2C(O2)COS(=O)(=O)C |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1[C@H](O1)[C@@H]2[C@H](O2)COS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCC1C(O1)C2C(O2)COS(=O)(=O)C |
Synonyms |
1,6-di-O-mesyl-2,3,4,5-dianhydro-iditol 1,6-di-O-mesyl-2,3,4,5-dianhydro-iditol, (D)-isomer 1,6-di-O-mesyl-2,3,4,5-dianhydro-iditol, (L)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


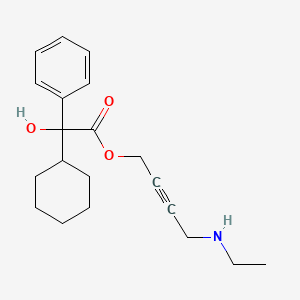
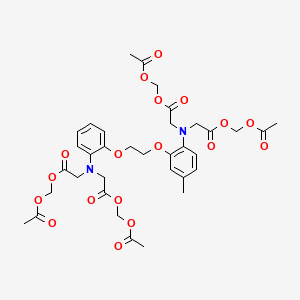
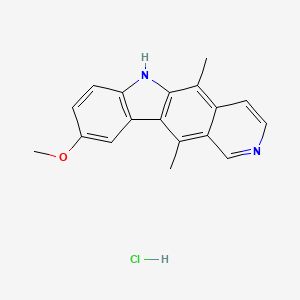
![(3,10,11-Triacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1206201.png)
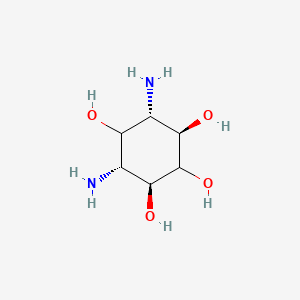
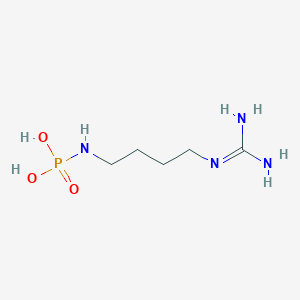
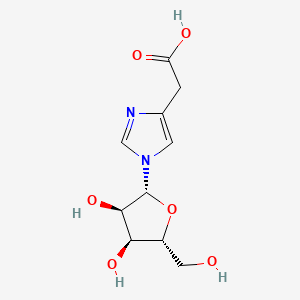
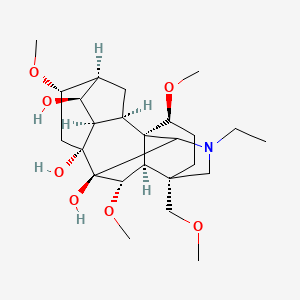
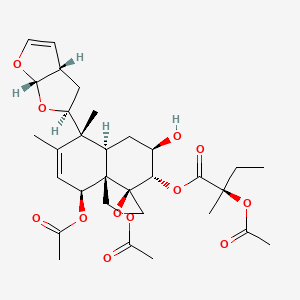
![(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1206213.png)
